N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide
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Overview
Description
N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a cyano group, a sulfanyl group, and a fluorobenzenecarboxamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-methylthiophenol with 2-bromo-5-cyanobenzene under basic conditions to form 5-cyano-2-[(4-methylphenyl)sulfanyl]benzene.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 4-fluorobenzenecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzene ring can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted fluorobenzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the cyano and fluorobenzene groups suggests it could interact with biological targets, potentially leading to the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also serve as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-4-chlorobenzenecarboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-4-bromobenzenecarboxamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorine and bromine analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Properties
IUPAC Name |
N-[5-cyano-2-(4-methylphenyl)sulfanylphenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS/c1-14-2-9-18(10-3-14)26-20-11-4-15(13-23)12-19(20)24-21(25)16-5-7-17(22)8-6-16/h2-12H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPBERQXFRSSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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